Cas no 2649069-47-4 (2-(2-isocyanatoethyl)-6-methoxypyridine)

2-(2-Isocyanatoethyl)-6-methoxypyridine is a versatile isocyanate-functionalized heterocyclic compound, primarily used as a reactive intermediate in organic synthesis and polymer chemistry. Its structure combines a methoxypyridine moiety with an isocyanate group, enabling selective reactivity with nucleophiles such as amines and alcohols. This compound is particularly valuable in the preparation of polyurethanes, coatings, and adhesives, where its aromatic heterocycle enhances thermal stability and mechanical properties. The methoxy group further influences electronic properties, facilitating controlled reactivity. Suitable for controlled crosslinking applications, it offers precise functionalization in specialty polymer systems. Handling requires appropriate precautions due to the isocyanate group's sensitivity to moisture and potential irritancy.
2-(2-isocyanatoethyl)-6-methoxypyridine structure
2649069-47-4 structure
Product name:2-(2-isocyanatoethyl)-6-methoxypyridine
CAS No:2649069-47-4
MF:C9H10N2O2
MW:178.187901973724
CID:6093980
PubChem ID:165686942

2-(2-isocyanatoethyl)-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-isocyanatoethyl)-6-methoxypyridine
    • 2649069-47-4
    • EN300-1811785
    • Inchi: 1S/C9H10N2O2/c1-13-9-4-2-3-8(11-9)5-6-10-7-12/h2-4H,5-6H2,1H3
    • InChI Key: JDWUBJUYHWRNGD-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(CCN=C=O)=N1

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51.6Ų

2-(2-isocyanatoethyl)-6-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1811785-0.05g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
0.05g
$924.0 2023-09-19
Enamine
EN300-1811785-0.5g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
0.5g
$1056.0 2023-09-19
Enamine
EN300-1811785-0.1g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
0.1g
$968.0 2023-09-19
Enamine
EN300-1811785-2.5g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
2.5g
$2155.0 2023-09-19
Enamine
EN300-1811785-5.0g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
5g
$3189.0 2023-06-01
Enamine
EN300-1811785-1.0g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
1g
$1100.0 2023-06-01
Enamine
EN300-1811785-0.25g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
0.25g
$1012.0 2023-09-19
Enamine
EN300-1811785-10g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
10g
$4729.0 2023-09-19
Enamine
EN300-1811785-1g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
1g
$1100.0 2023-09-19
Enamine
EN300-1811785-10.0g
2-(2-isocyanatoethyl)-6-methoxypyridine
2649069-47-4
10g
$4729.0 2023-06-01

Additional information on 2-(2-isocyanatoethyl)-6-methoxypyridine

Introduction to 2-(2-isocyanatoethyl)-6-methoxypyridine (CAS No. 2649069-47-4)

2-(2-isocyanatoethyl)-6-methoxypyridine, identified by the chemical abstracts service number CAS No. 2649069-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the benzene-like ring structure. The presence of both an isocyanate functional group and a methoxy substituent on the pyridine ring endows it with unique reactivity and potential applications in synthetic chemistry and drug development.

The isocyanate group (–NCO) in 2-(2-isocyanatoethyl)-6-methoxypyridine is a highly reactive moiety, capable of participating in various chemical transformations such as urethane formation, polymerization, and condensation reactions. This reactivity makes it a valuable intermediate in the synthesis of polymers, coatings, and specialty chemicals. Additionally, the methoxy group (–OCH₃) provides a hydrophobic effect while also serving as a site for further functionalization, enhancing the compound's versatility in molecular design.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are frequently encountered in natural products, pharmaceuticals, and agrochemicals. The structural motif of 2-(2-isocyanatoethyl)-6-methoxypyridine has been explored for its potential as a building block in the synthesis of bioactive molecules. Specifically, the combination of the isocyanate and methoxy groups allows for the facile introduction of other functional groups, enabling the creation of complex scaffolds that mimic natural products or designed molecules with specific pharmacological properties.

One of the most compelling aspects of 2-(2-isocyanatoethyl)-6-methoxypyridine is its utility in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, pyridine derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The isocyanate group can be used to form covalent bonds with biomolecules, facilitating the development of probes for biochemical assays or drugs that require targeted delivery systems. Furthermore, the methoxy group can be oxidized or reduced to introduce additional functionality, broadening the scope of possible derivatives.

The synthesis of 2-(2-isocyanatoethyl)-6-methoxypyridine typically involves multi-step organic reactions starting from commercially available precursors such as 6-methoxypyridine. The introduction of the isocyanate group often requires careful handling due to its reactivity with moisture and nucleophiles. Advanced synthetic techniques such as Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling reactions may be employed to construct the desired pyridine core structure efficiently. These methods ensure high yields and purity, which are critical for pharmaceutical applications.

In academic research, CAS No. 2649069-47-4 has been utilized in studies aimed at understanding molecular recognition processes and designing novel ligands for metal ions or enzymes. The pyridine ring serves as a coordination site for transition metals, making it useful in catalysis and material science applications. Additionally, the compound's ability to form hydrogen bonds due to its nitrogen and oxygen atoms enhances its interactions with biological targets, making it an attractive candidate for drug discovery programs.

The pharmaceutical industry has shown particular interest in 2-(2-isocyanatoethyl)-6-methoxypyridine for its potential as an intermediate in drug development pipelines. Its structural features allow for rapid diversification through combinatorial chemistry approaches, enabling researchers to screen large libraries of derivatives efficiently. Recent patents have highlighted its use in synthesizing kinase inhibitors, which are crucial in targeted cancer therapies. The ability to modify both the isocyanate and methoxy groups provides chemists with ample opportunities to fine-tune physicochemical properties such as solubility, bioavailability, and metabolic stability.

From a computational chemistry perspective, virtual screening methods have been employed to identify promising derivatives of CAS No. 2649069-47-4 based on their predicted binding affinities to biological targets. Molecular docking simulations have revealed that modifications at specific positions on the pyridine ring can significantly enhance binding interactions with proteins or nucleic acids. These computational studies guide experimental efforts by prioritizing analogs with high potential for biological activity.

The environmental impact of using 2-(2-isocyanatoethyl)-6-methoxypyridine as a building block must also be considered during drug development. While its reactivity offers numerous synthetic advantages, proper handling protocols must be followed to minimize waste generation and ensure safety during laboratory operations. Green chemistry principles suggest exploring alternative reaction conditions that reduce hazardous byproducts or employ catalytic systems that improve atom economy.

In conclusion,CAS No 2649069-47-4 represents a versatile intermediate with significant potential in pharmaceutical research and industrial applications。 Its unique structural features enable diverse chemical transformations,making it valuable for constructing complex molecules with therapeutic relevance。 As our understanding of molecular interactions advances,compounds like 2-(2-isocyanatoethyl)-6-methoxypyridine will continue to play a pivotal role in innovation within medicinal chemistry。 Future research should focus on optimizing synthetic routes,exploring new biological applications,and integrating sustainable practices into laboratory workflows。 By harnessing its full potential,this compound has the capacity to contribute substantially to advancements across multiple scientific disciplines。

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